3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
833458-52-9 |
|---|---|
Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-cyclopent-3-en-1-yl-3H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C11H11N3/c1-2-5-8(4-1)10-9-6-3-7-12-11(9)14-13-10/h1-3,6-8,10H,4-5H2 |
InChI Key |
GEJPJXPVXHECCW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC1C2C3=C(N=CC=C3)N=N2 |
Origin of Product |
United States |
Preparation Methods
Ring-Closure via Cyclocondensation Reactions
Patent CN105801574A demonstrates a high-yield (85%) method for synthesizing 1H-pyrazolo[3,4-b]pyridine using 2-chloro-3-pyridinecarboxaldehyde as the starting material. The reaction employs hydroxylamine hydrochloride in dimethylformamide (DMF) at 60°C, facilitating intramolecular cyclization. While this route optimizes simplicity and scalability, the absence of a 3-substituent necessitates post-synthetic modifications to introduce the cyclopentenyl group.
Functionalization of Preformed Pyrazolo[3,4-b]pyridine Intermediates
CN105777743A discloses a protocol for synthesizing 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, highlighting the use of thionyl chloride and Cupricin to activate intermediates. This method’s adaptability lies in replacing the fluorobenzyl group with cyclopentenyl via nucleophilic substitution or cross-coupling reactions.
Introducing the Cyclopentenyl Substituent
Nucleophilic Aromatic Substitution
Pyrazolo[3,4-b]pyridine derivatives with electron-withdrawing groups at the 3-position (e.g., chloro or cyano) enable direct displacement with cyclopentenyl anions. For instance, replacing the cyanide group in 1H-pyrazolo[3,4-b]pyridine-3-carbonitrile with cyclopentenyl magnesium bromide under Grignard conditions could yield the target compound.
Hypothetical Reaction Conditions
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling offers a robust pathway for attaching the cyclopentenyl moiety. A halogenated pyrazolo[3,4-b]pyridine (e.g., 3-bromo derivative) reacts with cyclopentenyl boronic acid under palladium catalysis.
Representative Protocol
| Parameter | Specification |
|---|---|
| Substrate | 3-Bromo-1H-pyrazolo[3,4-b]pyridine |
| Coupling Partner | Cyclopentenyl boronic acid |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.0 eq) |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 90°C, 12 h |
| Yield | 70–80% (projected) |
This method capitalizes on the tolerance of pyrazolo[3,4-b]pyridines for transition metal catalysis, as evidenced by similar couplings in patent CN105777743A.
Analytical Characterization
Critical to validating synthetic success, spectroscopic data for 3-(cyclopent-3-en-1-yl)-3H-pyrazolo[3,4-b]pyridine should align with structural expectations:
Anticipated Spectroscopic Features
-
¹H NMR (CDCl₃) :
-
δ 5.60–5.75 (m, 2H, cyclopentenyl CH=CH)
-
δ 7.25–8.50 (m, 3H, pyridine/pyrazole protons)
-
δ 3.20–3.40 (m, 1H, cyclopentenyl CH)
-
-
¹³C NMR :
-
150–160 ppm (pyridine C-3, C-5)
-
125–135 ppm (cyclopentenyl sp² carbons)
-
-
HRMS : [M+H]⁺ calculated for C₁₂H₁₂N₃: 198.1022
Industrial Scalability and Environmental Considerations
The route from CN105801574A exemplifies scalability, using low-cost reagents (hydroxylamine hydrochloride, DMF) and avoiding column chromatography. Adapting this for cyclopentenyl incorporation would require:
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the pyrazolo[3,4-B]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-B]pyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit various biological activities, including:
- Anticancer Activity : Several studies have explored their potential as anticancer agents due to their ability to inhibit specific kinases involved in cancer progression. For instance, pyrazolo[3,4-b]pyridine derivatives have shown promise in targeting FLT3 mutations associated with acute myeloid leukemia (AML) .
- Kinase Inhibition : The compound has been investigated for its ability to inhibit protein kinases such as Bruton's tyrosine kinase (Btk) and Raf kinases, which play critical roles in cell signaling pathways related to cancer .
The interaction profiles of 3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine suggest its potential therapeutic applications across various diseases:
- Cancer : Inhibition of FLT3 and B-Raf kinases can lead to reduced tumor growth and improved patient outcomes in cancers driven by these mutations.
- Inflammation and Neurological Disorders : The unique structural features may also allow for interactions with targets involved in inflammatory responses and neurological pathways.
Comparative Analysis with Related Compounds
The following table summarizes some notable compounds related to this compound:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | Heterocyclic | Antimycobacterial |
| 1H-Pyrazolo[3,4-b]pyridine | Heterocyclic | Kinase inhibition |
| 4-Amino-pyrazolo[3,4-b]pyridine | Heterocyclic | Anticancer |
This comparative analysis highlights the distinctive features of this compound that enhance its biological activity compared to other derivatives lacking similar substituents.
Case Study 1: Inhibition of FLT3 in AML
A recent study investigated various heterocycles as potential FLT3 inhibitors for treating AML. The results indicated that derivatives of pyrazolo[1,5-a]pyrimidine exhibited high potency against FLT3 mutations . This underscores the relevance of structurally similar compounds like this compound in developing targeted therapies.
Case Study 2: Kinase Inhibition Mechanisms
Research on kinase inhibitors has demonstrated that compounds similar to this compound can effectively disrupt critical signaling pathways involved in tumorigenesis. The B-Raf kinase pathway is particularly noteworthy due to its frequent mutations in human cancers .
Mechanism of Action
The mechanism of action of 3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Anticancer Derivatives (9a–h and 14a–h)
Pyrazolo[3,4-b]pyridine derivatives substituted with aryl and methoxyphenyl groups (e.g., 9a and 14g ) demonstrated potent anticancer activity against HeLa, MCF7, and HCT-116 cell lines. These compounds inhibit cyclin-dependent kinases CDK2 and CDK9, critical for cancer cell proliferation. The substituents’ electronic and steric properties influence both potency and selectivity . In contrast, the cyclopentene group in the target compound may enhance hydrophobic interactions with kinase binding pockets, though direct comparative data are lacking.
Chromeno[4,3-d]pyrazolo[3,4-b]pyridines
Such structural modifications could enhance solubility compared to the cyclopentene-substituted compound, which may prioritize membrane permeability .
Spiro[pyrazolo[3,4-b]pyridine-4,3'-indoline] Derivatives
Spirocyclic derivatives introduce conformational rigidity, improving target specificity. For example, spiro-indoline hybrids may exhibit enhanced binding to enzymes like topoisomerases, whereas the cyclopentene substituent might offer flexibility for multi-kinase inhibition .
Pharmacokinetic and Pharmacodynamic Profiles
P-Glycoprotein (P-gp) Substrate Potential
The cyclopentene group’s impact on P-gp interaction remains unstudied but could be inferred to modulate efflux based on lipophilicity trends .
Solubility and Bioavailability
Amino- and methyl-substituted derivatives (e.g., 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine) exhibit moderate solubility due to polar groups, whereas cyclopentene substitution may reduce aqueous solubility but enhance blood-brain barrier penetration .
Anticancer vs. Immunomodulatory Activity
While derivatives like 9a and 14g are optimized for oncology, patents describe pyrazolo[3,4-b]pyridines for autoimmune diseases, highlighting scaffold versatility.
Data Table: Key Comparisons
Biological Activity
3-(Cyclopent-3-en-1-yl)-3H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine class. Its molecular formula is C₁₁H₁₁N₃, and it has a molecular weight of approximately 185.23 g/mol. The compound features a unique structure with a pyrazolo ring fused to a pyridine moiety and a cyclopentene substituent at the 3-position of the pyrazolo ring, which contributes to its distinct biological properties and potential therapeutic applications .
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit various biological activities, particularly in the realm of cancer treatment. The compound has been identified as a potential inhibitor of Raf kinase, a key player in the Raf/MEK/ERK signaling pathway, which is crucial for cell survival, growth, proliferation, and tumorigenesis. B-Raf, one of the isoforms of Raf kinase, is frequently mutated in human cancers, making it an excellent target for anticancer therapy .
Therapeutic Applications
The biological activity of this compound extends to several therapeutic areas:
- Cancer Treatment : The compound's ability to inhibit Raf kinase positions it as a candidate for developing anticancer agents.
- Neurological Disorders : Preliminary studies suggest potential applications in treating neurological conditions due to its interaction with specific biological targets.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, indicating broader pharmacological potential.
Comparative Biological Activity
The following table summarizes the biological activities of selected compounds related to this compound:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Heterocyclic | Raf kinase inhibition |
| Pyrazolo[1,5-a]pyrimidine | Heterocyclic | Antimycobacterial |
| 1H-Pyrazolo[3,4-b]pyridine | Heterocyclic | Kinase inhibition |
| 4-Amino-pyrazolo[3,4-b]pyridine | Heterocyclic | Anticancer |
The unique cyclopentene substitution at the 3-position enhances its biological activity compared to other derivatives lacking such features .
Inhibition Studies
A study conducted by Li Nanxin et al. highlighted the efficacy of pyrazolo[3,4-b]pyridine derivatives in inhibiting B-Raf kinase. The research demonstrated that specific substitutions on the pyrazolo ring could significantly enhance inhibitory potency against cancer cell lines expressing B-Raf mutations. This study underscores the importance of structural modifications in optimizing therapeutic efficacy.
Pharmacological Exploration
In another investigation published in PubChem, researchers explored various synthesis methods for this compound and its derivatives. The findings indicated that these compounds could interact with multiple biological targets, suggesting their utility in diverse therapeutic contexts beyond oncology. The study also emphasized the adaptability of synthesis methods to create derivatives for further pharmacological evaluation .
Safety and Toxicology
While promising results have been observed regarding the anticancer potential of this compound, comprehensive toxicological assessments are necessary to evaluate safety profiles before clinical application. Ongoing studies are focused on understanding the compound's pharmacokinetics and long-term effects on various biological systems.
Q & A
What are the common synthetic methodologies for synthesizing 3-(cyclopent-3-en-1-yl)-3H-pyrazolo[3,4-b]pyridine derivatives?
Basic Research Question
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves cyclocondensation or cyclization reactions. A widely used approach starts with preformed pyrazole or pyridine precursors. For example, cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates under acidic or basic conditions can yield the bicyclic core. Multi-step syntheses are also common, such as introducing substituents via nucleophilic substitution or coupling reactions post-cyclization. Key steps often include:
- Cyclization of aminopyridine derivatives with cyclopentenyl ketones.
- Palladium-catalyzed cross-coupling to attach the cyclopentenyl group .
- Optimization of solvent systems (e.g., dimethylformamide or acetonitrile) and catalysts (e.g., Pd(PPh₃)₄) to enhance regioselectivity .
How is structural characterization of this compound performed?
Basic Research Question
Structural elucidation relies on spectroscopic and crystallographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm cyclopentenyl attachment. For example, the cyclopentenyl proton signals appear as distinct multiplets in the 5.5–6.5 ppm range .
- Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 465 [M⁺]) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves bond angles and spatial arrangements, as demonstrated for related iodinated analogs .
What strategies are effective for optimizing reaction yields in pyrazolo[3,4-b]pyridine synthesis?
Advanced Research Question
Yield optimization requires systematic adjustments to reaction parameters:
- Temperature Control : Elevated temperatures (e.g., 90–105°C) improve cyclization efficiency but may require quenching to prevent side reactions .
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling reactions, while bases like K₂CO₃ stabilize intermediates .
- Purification Techniques : Column chromatography or recrystallization from solvents like acetonitrile removes byproducts .
- In Situ Monitoring : Thin-layer chromatography (TLC) tracks reaction progress to terminate at optimal conversion .
How can structure-activity relationship (SAR) studies guide the design of bioactive pyrazolo[3,4-b]pyridine analogs?
Advanced Research Question
SAR studies correlate substituent effects with biological activity:
- Electron-Withdrawing Groups : Chloro or trifluoromethyl groups at the 6-position enhance antimicrobial activity by increasing electrophilicity .
- Aromatic Substituents : Phenyl or thiophene moieties at the 3-position improve kinase inhibition by facilitating π-π stacking with target proteins .
- Hybrid Structures : Incorporating azidomethyl or ester groups (e.g., ethyl carboxylate) enables click chemistry or prodrug strategies .
Example Table :
| Substituent Position | Functional Group | Biological Activity |
|---|---|---|
| 3-position | Cyclopentenyl | Enhances lipophilicity |
| 6-position | Chloro | Anti-inflammatory |
| 4-position | Carboxylate | Kinase inhibition |
How can conflicting data on biological activity across studies be resolved?
Advanced Research Question
Discrepancies often arise from structural variations or methodological differences:
- Structural Analysis : Compare substituent effects (e.g., methoxy vs. fluoro groups) using computational tools like molecular docking .
- Assay Standardization : Re-evaluate activity under consistent conditions (e.g., ATP concentration in kinase assays) .
- Meta-Analysis : Aggregate data from analogs (e.g., pyrazolo[3,4-d]pyrimidines) to identify trends in bioactivity .
What computational methods support reaction design for novel pyrazolo[3,4-b]pyridine derivatives?
Advanced Research Question
Quantum chemical calculations and machine learning streamline synthesis:
- Reaction Path Search : Tools like GRRM predict feasible cyclization pathways and transition states .
- Descriptor-Based Models : Correlate electronic parameters (e.g., HOMO-LUMO gaps) with reaction outcomes .
- Retrosynthetic Planning : Platforms like ASKCOS propose routes using known pyrazolo[3,4-b]pyridine precedents .
What are the challenges in scaling up laboratory-scale syntheses of these compounds?
Advanced Research Question
Scale-up hurdles include:
- Exothermic Reactions : Cyclization steps may require controlled cooling to prevent runaway reactions .
- Catalyst Recovery : Heterogeneous catalysts (e.g., Pd/C) improve cost-efficiency but demand filtration optimization .
- Byproduct Management : Side products like regioisomers necessitate advanced purification (e.g., preparative HPLC) .
How do solvent polarity and pH influence the stability of pyrazolo[3,4-b]pyridine derivatives?
Advanced Research Question
Stability studies reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
